Pharmacokinetic Superiority: Extended Half-Life Enables Quarterly Dosing vs. Daily Oral Regimens
The intramuscular administration of cabotegravir sodium results in a terminal elimination half-life of 5.6 to 11.5 weeks, compared to 41 hours for oral cabotegravir and approximately 14 hours for oral dolutegravir . This extended half-life is the mechanistic basis for the 4-week (Q4W) or 8-week (Q8W) dosing intervals, a stark contrast to the daily administration required for dolutegravir and bictegravir. In a phase 1 study, cabotegravir LA concentrations remained quantifiable for 48.7 weeks post-final injection, and trough concentrations stayed above the PA-IC90 in nearly all participants, demonstrating the durability of this pharmacokinetic advantage .
| Evidence Dimension | Terminal elimination half-life (t½) |
|---|---|
| Target Compound Data | 5.6–11.5 weeks (intramuscular) |
| Comparator Or Baseline | 41 hours (oral cabotegravir); ~14 hours (oral dolutegravir) |
| Quantified Difference | Approximately 9.6-fold to 19.7-fold longer than oral cabotegravir; >70-fold longer than oral dolutegravir |
| Conditions | Healthy volunteers and HIV-infected adults; intramuscular injection vs. oral administration |
Why This Matters
This quantifiable half-life difference directly enables infrequent dosing, a critical differentiator for procurement decisions involving adherence-challenged populations or decentralized care models.
- [1] PMC8249281. Table 1: Pharmacokinetic parameters of cabotegravir and rilpivirine. https://pmc.ncbi.nlm.nih.gov/articles/PMC8249281/table/Tab1/ View Source
- [2] Han K, et al. Safety, Tolerability, Pharmacokinetics, and Acceptability of Oral and Long-Acting Cabotegravir in HIV-Negative Chinese Men. Antimicrob Agents Chemother. 2022;66(2):e02057-21. View Source
